2-(Chloromethyl)pyrazine

Description

BenchChem offers high-quality 2-(Chloromethyl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

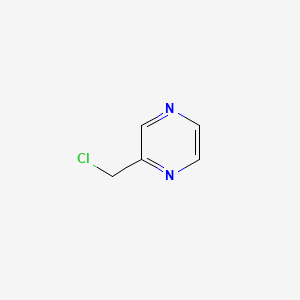

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-3-5-4-7-1-2-8-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHPSQFCHUIFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068167 | |

| Record name | Pyrazine, (chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39204-47-2 | |

| Record name | (Chloromethyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39204-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039204472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, (chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Chloromethyl)pyrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57G47M2RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)pyrazine

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 2-(Chloromethyl)pyrazine, a pivotal heterocyclic building block in pharmaceutical and agrochemical research. It details the compound's core physicochemical properties, analytical characterization protocols, reactivity profile, and safe handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize pyrazine derivatives in synthesis and discovery workflows.

Introduction and Significance

2-(Chloromethyl)pyrazine is a substituted pyrazine derivative of significant interest in medicinal chemistry and organic synthesis. The pyrazine ring is a common scaffold in numerous biologically active molecules, and the reactive chloromethyl group at the 2-position makes this compound a versatile intermediate for introducing the pyrazinylmethyl moiety into larger molecular frameworks. Its utility stems from the ability to participate in various nucleophilic substitution reactions, allowing for the construction of complex molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals.[1] Understanding its fundamental physicochemical properties is paramount for its effective use, from reaction design and optimization to purification and formulation.

Chemical Identity and Physicochemical Properties

Accurate characterization begins with defining the molecule's fundamental identity and physical constants. These properties govern its behavior in different solvents and thermal conditions, which is critical for laboratory manipulation and process scale-up.

Chemical Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

-

IUPAC Name: 2-(Chloromethyl)pyrazine

The key quantitative properties are summarized in the table below. It is important to note that some physical properties, like melting point, are not consistently reported across databases, indicating potential variability based on purity or crystalline form.

Table 1: Core Physicochemical Properties of 2-(Chloromethyl)pyrazine

| Property | Value | Source(s) |

| Molecular Weight | 128.56 g/mol | [3][6] |

| Boiling Point | 202.9 ± 25.0 °C at 760 mmHg | [2][4][5] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [5] |

| Flash Point | 95.3 ± 8.8 °C | [2][7] |

| Refractive Index | 1.534 | [4][7] |

| pKa (Predicted) | 0.22 ± 0.10 | [5] |

| Solubility | Data for the hydrochloride salt suggests low aqueous solubility (0.383 mg/ml).[8] The free base is expected to be soluble in common organic solvents. | [8] |

Reactivity, Stability, and Handling

The primary determinant of 2-(Chloromethyl)pyrazine's reactivity is the chloromethyl group. This functional group is analogous to a benzylic chloride, making it a potent electrophile susceptible to nucleophilic substitution (Sₙ2) reactions.

-

Reactivity: The compound readily reacts with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is the cornerstone of its utility as a synthetic intermediate for building complex drug molecules.[1][9]

-

Stability: As with many chloromethylated heterocyclic compounds, it may exhibit limited stability, particularly in the presence of moisture, strong bases, or nucleophiles, which can lead to hydrolysis or substitution. Studies on analogous chloromethyl ketones show that stability is often pH-dependent, with greater stability at lower pH values.[10] It should be stored under an inert atmosphere (nitrogen or argon) to prevent degradation.[11]

-

Hazards and Handling: 2-(Chloromethyl)pyrazine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[12] Therefore, stringent safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[12]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[12][13]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12] For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. In all cases of exposure, consult a physician.[12]

-

Experimental Protocols for Verification and Analysis

To ensure the quality and suitability of 2-(Chloromethyl)pyrazine for research, several analytical procedures are essential. The following section details validated, step-by-step methodologies for confirming the identity and purity of the compound.

Workflow for Compound Verification

The overall process for qualifying a new batch of 2-(Chloromethyl)pyrazine involves confirming its identity, determining its purity, and assessing a key physical property like its boiling point under reduced pressure.

Caption: Workflow for analytical qualification of 2-(Chloromethyl)pyrazine.

Protocol: Identity Confirmation by LC-MS/MS

Objective: To confirm the molecular weight of 2-(Chloromethyl)pyrazine.

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining the molecular weight of a compound, providing definitive structural confirmation.[14]

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of 2-(Chloromethyl)pyrazine in acetonitrile. Dilute this solution 1:1000 with the mobile phase to a final concentration of 1 µg/mL.

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 50-300.

-

Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 129.02, corresponding to the calculated exact mass of the compound.

-

Protocol: Purity Assessment by UPLC-MS/MS

Objective: To quantify the purity of the 2-(Chloromethyl)pyrazine sample.

Rationale: Ultra-Performance Liquid Chromatography (UPLC) provides higher resolution and faster analysis times compared to traditional HPLC, making it ideal for separating the main compound from potential impurities. This method is adapted from established protocols for analyzing pyrazines in complex mixtures.[15]

Methodology:

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in an acetonitrile/water (50:50) mixture.

-

UPLC Conditions:

-

Column: A high-resolution C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.[15]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[15]

-

Gradient Program:

-

0-1 min: 5% B

-

1-8 min: Linear gradient from 5% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 5% B

-

10.1-12 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.[15]

-

Detector: UV-Vis detector at 254 nm, followed by MS detector.

-

-

Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity by dividing the peak area of 2-(Chloromethyl)pyrazine by the total peak area of all components, expressed as a percentage. Commercial batches typically have a purity of 97% or higher.[2][4]

Protocol: Qualitative Solubility Assessment

Objective: To determine the solubility profile of the compound in common laboratory solvents.

Rationale: Understanding solubility is critical for selecting appropriate solvents for chemical reactions, purification (e.g., recrystallization), and formulation.

Methodology:

-

Solvent Selection: Prepare vials containing 1 mL of various solvents, such as water, ethanol, methanol, dichloromethane (DCM), ethyl acetate, and hexane.

-

Compound Addition: To each vial, add approximately 5 mg of 2-(Chloromethyl)pyrazine.

-

Observation: Vigorously vortex each vial for 30 seconds. Observe if the solid dissolves completely.

-

Heating: If the solid does not dissolve at room temperature, gently warm the vial in a water bath (up to 50 °C) and observe any changes.

-

Classification: Classify the solubility as 'freely soluble' (dissolves completely at room temp), 'soluble' (dissolves upon heating), 'sparingly soluble' (partial dissolution), or 'insoluble'.

Conclusion

2-(Chloromethyl)pyrazine is a valuable and reactive building block for chemical synthesis. Its utility is directly linked to its physicochemical properties, particularly the electrophilic nature of the chloromethyl group. A thorough understanding of its properties, coupled with rigorous analytical verification and adherence to strict safety protocols, is essential for its successful and safe application in research and development environments. This guide provides the foundational knowledge and practical methods required to handle, analyze, and utilize this important chemical intermediate effectively.

References

-

2-(Chloromethyl)pyrazine | CAS#:39204-47-2 | Chemsrc. (n.d.). Retrieved from [Link]

-

2-(chloromethyl)pyrazine hydrochloride - MySkinRecipes. (n.d.). Retrieved from [Link]

-

2-(chloromethyl)pyrazine - 39204-47-2, C5H5ClN2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]

-

(chloromethyl)pyrazine Two Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

-

Pyrazine, 2-(chloromethyl)- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

- US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents. (n.d.).

-

Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis - MDPI. (n.d.). Retrieved from [Link]

-

A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed. (n.d.). Retrieved from [Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. (n.d.). Retrieved from [Link]

-

Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC - NIH. (2021). Retrieved from [Link]

Sources

- 1. 2-(chloromethyl)pyrazine hydrochloride [myskinrecipes.com]

- 2. 2-(Chloromethyl)pyrazine | CAS#:39204-47-2 | Chemsrc [chemsrc.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Page loading... [guidechem.com]

- 5. (chloromethyl)pyrazine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 210037-98-2 | 2-(Chloromethyl)pyrazine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 9. mdpi.com [mdpi.com]

- 10. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-(chloroMethyl)pyrazine hydrochloride | 210037-98-2 [amp.chemicalbook.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrazine from 2-Methylpyrazine

Abstract

2-(Chloromethyl)pyrazine is a pivotal building block in contemporary medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents.[1] Its structural motif is present in various antiviral, antibacterial, and antifungal compounds. This guide provides an in-depth technical overview of the primary synthetic routes for the preparation of 2-(chloromethyl)pyrazine from the readily available precursor, 2-methylpyrazine. We will delve into the mechanistic underpinnings of free-radical side-chain chlorination, present detailed, field-proven experimental protocols for two major chlorinating agents—N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂)—and explore the strategic use of N-oxide chemistry as a viable synthetic alternative. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, actionable methodologies to enable the safe and efficient synthesis of this crucial intermediate.

Introduction: The Strategic Importance of 2-(Chloromethyl)pyrazine

The pyrazine ring is a privileged scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets.[2] The introduction of a reactive chloromethyl group at the 2-position transforms the otherwise stable pyrazine core into a versatile electrophilic synthon. This "chemical handle" allows for facile nucleophilic substitution reactions, enabling the covalent linkage of the pyrazine moiety to a wide array of functional groups and molecular frameworks, a common strategy in the construction of complex drug molecules.[1]

The direct, selective chlorination of the methyl group of 2-methylpyrazine presents a synthetic challenge due to the electron-deficient nature of the pyrazine ring and the basicity of the ring nitrogens. This guide will address these challenges by providing a comprehensive analysis of the most effective synthetic strategies.

Mechanistic Insight: The Free-Radical Halogenation Pathway

The conversion of 2-methylpyrazine to 2-(chloromethyl)pyrazine is predominantly achieved through a free-radical chain reaction targeting the benzylic-like methyl group. The stability of the intermediate pyrazinylmethyl radical is key to the selectivity of this side-chain functionalization over aromatic substitution.

The process can be dissected into three fundamental stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a labile bond to generate a radical species. In the methods described herein, this is typically achieved by the thermal decomposition of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The initiator radical then abstracts a chlorine atom from the chlorinating agent (NCS or SO₂Cl₂) to generate the key chlorine radical (Cl•).

-

Propagation: This is a two-step cyclic process.

-

A chlorine radical abstracts a hydrogen atom from the methyl group of 2-methylpyrazine, forming hydrogen chloride (HCl) and a resonance-stabilized 2-pyrazinylmethyl radical.

-

This pyrazinylmethyl radical then abstracts a chlorine atom from another molecule of the chlorinating agent (NCS or SO₂Cl₂) to yield the desired product, 2-(chloromethyl)pyrazine, and regenerate a radical species that continues the chain.

-

-

Termination: The chain reaction is terminated by the combination of any two radical species to form a stable, non-radical product.

Below is a visualization of the free-radical chlorination mechanism.

Caption: General mechanism of free-radical side-chain chlorination.

Synthetic Methodologies: A Comparative Analysis

The choice of chlorinating agent is a critical parameter that influences reaction efficiency, safety, and ease of workup. We will now compare the two most prevalent reagents for this transformation.

Method A: N-Chlorosuccinimide (NCS)

NCS is a crystalline solid, making it relatively easy and safe to handle compared to gaseous or liquid chlorinating agents.[3] The reaction byproduct, succinimide, is also a solid and can often be removed by simple filtration.

-

Materials:

-

2-Methylpyrazine (1 equivalent)

-

N-Chlorosuccinimide (NCS) (1 equivalent)

-

Benzoyl Peroxide (BPO) (0.1 equivalents, radical initiator)

-

Carbon Tetrachloride (CCl₄) (solvent)

-

-

Procedure:

-

To a solution of 2-methylpyrazine (10.63 mmol) in CCl₄ (40 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add NCS (1.42 g, 10.63 mmol) and BPO (0.26 g, 1.06 mmol).

-

Stir the mixture for 2 hours at room temperature under nitrogen protection and exposure to light (e.g., a standard laboratory fume hood light).

-

Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up:

-

Filter the mixture to remove the solid succinimide byproduct.

-

Wash the filtrate with a 10% aqueous solution of sodium bisulfite to quench any remaining active chlorine species.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product, an irritating yellow oily liquid, can be purified by vacuum distillation.[4]

-

Method B: Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful liquid chlorinating agent that often provides good yields.[1][5] Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify purification as they are largely expelled from the reaction mixture. However, SO₂Cl₂ is corrosive, moisture-sensitive, and releases toxic gases, requiring careful handling in a well-ventilated fume hood.[3]

-

Materials:

-

2-Methylpyrazine (1 equivalent)

-

Sulfuryl Chloride (SO₂Cl₂) (1 equivalent)

-

Azobisisobutyronitrile (AIBN) (0.05 equivalents, radical initiator)

-

Anhydrous Benzene or Chlorobenzene (solvent)

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution), dissolve 2-methylpyrazine (1 equivalent) in the anhydrous solvent.

-

Add AIBN (0.05 equivalents) to the solution.

-

Heat the mixture to reflux.

-

Add sulfuryl chloride (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes.

-

Maintain the reflux for 2-4 hours after the addition is complete. Monitor the reaction by TLC or GC-MS. The reaction progress can also be monitored by weighing the flask to measure the mass of evolved HCl and SO₂.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing a cold, dilute aqueous solution of sodium carbonate to neutralize any remaining acid.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation.

-

Comparative Overview

| Feature | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |

| Physical State | Crystalline Solid | Colorless to Yellow Liquid |

| Handling | Easier and safer to handle. | Corrosive and moisture-sensitive; releases toxic gases (HCl, SO₂). Requires a fume hood and scrubber.[3] |

| Byproducts | Succinimide (solid) | Sulfur Dioxide (gas), Hydrogen Chloride (gas) |

| Work-up | Involves filtration to remove solid byproduct.[4] | Involves quenching with a base to neutralize acidic byproducts.[3] |

| Selectivity | Generally good, but over-chlorination can occur. | Can be highly reactive, potentially leading to a mixture of mono-, di-, and tri-chlorinated products if not carefully controlled. |

Alternative Synthetic Strategy: The N-Oxide Route

An alternative to direct free-radical chlorination involves the activation of the pyrazine ring via N-oxidation. The introduction of an N-oxide functionality significantly alters the electronic properties of the heterocyclic ring, facilitating subsequent chemical transformations. This strategy is particularly useful for introducing substituents at the C2 position. For pyrazine derivatives, this can proceed via a Boekelheide-type rearrangement.[3]

The general workflow for this approach is as follows:

Caption: Synthetic workflow via the N-oxide route.

While this method involves more synthetic steps, it can offer superior regioselectivity and may be advantageous for substrates that are sensitive to harsh free-radical conditions. A common method for converting 2-picoline-N-oxide to 2-(chloromethyl)pyridine involves reaction with phosphoryl chloride (POCl₃) in the presence of a base like triethylamine, a reaction that could be adapted for 2-methylpyrazine-N-oxide.[6][7]

Product Characterization

The successful synthesis of 2-(chloromethyl)pyrazine should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the pyrazine ring protons and a singlet for the chloromethyl (-CH₂Cl) protons. The pyrazine protons typically appear in the aromatic region (δ 8.5-8.7 ppm). The chloromethyl protons would be expected to appear as a singlet at approximately δ 4.8 ppm.

-

¹³C NMR: The spectrum will show distinct signals for the pyrazine ring carbons and the chloromethyl carbon. The chloromethyl carbon signal would be expected around δ 45-50 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 128, along with a characteristic M+2 peak at m/z 130 with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[8][9]

-

Chromatography: GC-MS is an excellent tool for assessing the purity of the product and identifying any byproducts, such as unreacted starting material or over-chlorinated species like 2-(dichloromethyl)pyrazine.

Safety and Handling

The synthesis of 2-(chloromethyl)pyrazine involves hazardous materials and should only be performed by trained personnel in a well-ventilated laboratory fume hood with appropriate personal protective equipment (PPE).

-

2-Methylpyrazine: Flammable liquid and vapor. Harmful if swallowed.

-

N-Chlorosuccinimide (NCS): Causes severe skin burns and eye damage. Harmful if swallowed. Avoid dust formation.

-

Sulfuryl Chloride (SO₂Cl₂): Corrosive and moisture-sensitive. Reacts with water to evolve heat and toxic gases (HCl, SO₂). Causes severe skin burns and eye damage. Handle with extreme care.[3]

-

Benzoyl Peroxide (BPO): Strong oxidizing agent. Risk of explosion by shock, friction, fire, or other sources of ignition. Keep away from heat.

-

Solvents (CCl₄, Benzene): Carbon tetrachloride is a known carcinogen and is toxic. Benzene is also a known carcinogen. Whenever possible, less hazardous solvents should be considered.

-

Product: 2-(Chloromethyl)pyrazine is expected to be an irritant and lachrymator.

Always consult the Safety Data Sheet (SDS) for each reagent before use. Emergency eyewash and safety shower facilities should be readily accessible.

Conclusion

The synthesis of 2-(chloromethyl)pyrazine from 2-methylpyrazine is a critical transformation for the pharmaceutical and agrochemical industries. Free-radical side-chain chlorination using either N-chlorosuccinimide or sulfuryl chloride represents the most direct and widely applicable approach. The choice between these reagents will depend on the scale of the reaction, available equipment, and safety considerations. While NCS offers handling advantages, SO₂Cl₂ provides a different byproduct profile that can simplify purification. The N-oxide route, although more circuitous, offers an alternative strategy with potentially different selectivity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely undertake the synthesis of this valuable chemical intermediate.

References

- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(19), 6948.

- A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. (2021). RSC Advances, 11(53), 33629-33633.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112.

- Byproducts in the Synthesis of Di-2-pyrazinylmethane. (2018). Senshu University, 53, 53-58.

- A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. (2025). International Research Journal of Modernization in Engineering Technology and Science, 7(7), 1858-1862.

-

Pyrazine, 2-(chloromethyl)- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2018).

- Pyrazine Synthesis? - Powered by XMB 1.9.11. (2020). Sciencemadness Discussion Board.

- The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. (1981). Journal of Heterocyclic Chemistry, 18(5), 917-920.

- Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. (2019). Molecules, 24(18), 3244.

- Application Note: Quantitative Analysis of 2-Hydroxy-5-methylpyrazine by GC-MS. (2025). BenchChem.

- Free Radical Chlorination by Sulfuryl Chloride. (2008). Scribd.

- Chapter IV Section A (General introduction and synthetic background). NBU-IR.

- Free Radical Chlorination. (1972).

- The synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide. (1981).

- a continuous flow sulfuryl chloride based reaction – synthesis of a key intermedi

- Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. (2023).

- Free Radical Halogen

- Free Radical Chlorination by Sulfuryl Chloride. (n.d.). Scribd.

- The synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide. (1981). SciSpace.

- (PDF) ChemInform Abstract: Ene-Type Chlorination of Functionalized Olefins Using Sulfuryl Chloride in the Absence of a Base. (2002).

Sources

- 1. Pyrazine(290-37-9) 13C NMR spectrum [chemicalbook.com]

- 2. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]

- 3. file.leyan.com [file.leyan.com]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazine, 2-chloro-3-methyl- [webbook.nist.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

The Chloromethyl Group in Pyrazine Derivatives: A Technical Guide to Reactivity and Synthetic Utility

Introduction: The Pyrazine Core and the Versatility of the Chloromethyl Group

Pyrazine, a six-membered heteroaromatic ring with two nitrogen atoms in a 1,4-arrangement, is a cornerstone scaffold in pharmaceuticals, agrochemicals, and materials science.[1] Its derivatives are integral to approved drugs such as the anti-tuberculosis agent pyrazinamide and the antiviral favipiravir. The inherent electron-deficient nature of the pyrazine ring, a consequence of the electronegative nitrogen atoms, governs its reactivity profile.[1][2] While this characteristic renders the ring resistant to classical electrophilic aromatic substitution, it activates it towards nucleophilic attack.[1][3]

This guide focuses on a particularly valuable functional handle: the chloromethyl group (-CH₂Cl) appended to the pyrazine ring. This group acts as a potent electrophilic site, analogous to a benzylic halide, enabling a vast array of synthetic transformations. Understanding the factors that control the reactivity of the C-Cl bond is paramount for researchers aiming to leverage these building blocks in the synthesis of complex molecules. We will explore the mechanistic underpinnings of its reactivity, provide field-proven protocols for its functionalization, and discuss its application in modern cross-coupling chemistry.

Core Reactivity Principles: A Modified Benzylic System

The chloromethyl group attached to a pyrazine ring can be considered a heteroaromatic analog of benzyl chloride. Its reactivity is predominantly governed by nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism.[4][5] The choice of pathway is a delicate balance of the substrate's structure, the nucleophile's strength, and the solvent's polarity.

The Influence of the Pyrazine Ring: An Electronic Tug-of-War

The pyrazine ring exerts a strong electron-withdrawing effect, which has two primary consequences for the adjacent chloromethyl group:

-

Destabilization of the Carbocation (SN1 Pathway): The electron-deficient ring strongly disfavors the formation of a positive charge on the adjacent methylene carbon. This significantly raises the energy barrier for the SN1 pathway, which proceeds through a carbocation intermediate.[6] Therefore, SN1 reactions are generally not favored for chloromethylpyrazines unless forced by specific substrate structures or reaction conditions (e.g., tertiary systems, strongly ionizing solvents).

-

Activation of the Electrophilic Carbon (SN2 Pathway): The same inductive electron withdrawal that destabilizes a carbocation makes the methylene carbon more electron-poor (electrophilic). This enhances its susceptibility to attack by nucleophiles, favoring the concerted, bimolecular SN2 mechanism.[7]

For all practical purposes, researchers should assume that transformations of primary chloromethylpyrazines will proceed via an SN2 pathway . This implies that reaction rates will be dependent on the concentration of both the chloromethylpyrazine and the nucleophile.[4]

Substituent Effects: Fine-Tuning Reactivity

The electronic nature of other substituents on the pyrazine ring can further modulate the reactivity of the chloromethyl group.

-

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups donate electron density to the ring, slightly mitigating its overall electron-withdrawing character. This can marginally decrease the electrophilicity of the chloromethyl carbon, potentially slowing the rate of SN2 reactions.

-

Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN) or additional halogens will further deplete the ring of electron density. This increases the electrophilicity of the chloromethyl carbon, thereby accelerating SN2 reactions.[8]

This predictable electronic modulation allows for the rational design of synthetic strategies.

Nucleophilic Substitution: Forging New Bonds

The SN2 displacement of the chloride is the most common and versatile reaction of chloromethylpyrazines, enabling the formation of C-O, C-N, and C-S bonds.

Synthesis of Pyrazinylmethyl Ethers (C-O Bond Formation)

The Williamson ether synthesis is a robust method for coupling chloromethylpyrazines with alcohols.[9][10] The reaction typically involves the deprotonation of an alcohol to form a more potent alkoxide nucleophile, which then displaces the chloride.

Workflow: Williamson Ether Synthesis

Sources

- 1. irjmets.com [irjmets.com]

- 2. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 18.2 Preparing Ethers - Organic Chemistry | OpenStax [openstax.org]

- 10. youtube.com [youtube.com]

electrophilic nature of 2-(Chloromethyl)pyrazine

An In-Depth Technical Guide to the Electrophilic Nature and Synthetic Utility of 2-(Chloromethyl)pyrazine

Abstract

2-(Chloromethyl)pyrazine is a pivotal heterocyclic building block in modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1] Its synthetic value is derived from the pronounced electrophilic character of its chloromethyl group, a feature imparted by the unique electronic properties of the pyrazine ring. This guide provides a comprehensive examination of the chemical principles governing the reactivity of 2-(chloromethyl)pyrazine. We will explore the electronic structure of the pyrazine core, dissect the mechanism of its primary reaction pathway—bimolecular nucleophilic substitution (SN2)—and present detailed, field-proven protocols for its application in the synthesis of complex molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

Introduction to 2-(Chloromethyl)pyrazine

Pyrazine is a six-membered heteroaromatic compound containing two nitrogen atoms in a 1,4-para arrangement.[2] This configuration distinguishes it from other diazines and is fundamental to its chemical behavior. The pyrazine moiety is a key structural feature in numerous biologically significant molecules, including vitamins like riboflavin and folic acid, as well as a multitude of approved pharmaceutical agents such as the anti-tuberculosis drug Pyrazinamide.[3][4]

2-(Chloromethyl)pyrazine, with the chemical formula C₅H₅ClN₂, is a derivative where a chloromethyl group is attached to the C2 position of the pyrazine ring.[5][6] This seemingly simple substitution transforms the molecule into a powerful alkylating agent, prized for its ability to introduce the pyrazinylmethyl moiety into a wide array of substrates through the formation of new carbon-carbon and carbon-heteroatom bonds.[1][7] Its utility is a direct consequence of the electrophilic nature of the methylene carbon, which is highly activated towards nucleophilic attack.

The Electronic Basis of Electrophilicity

The reactivity of 2-(chloromethyl)pyrazine is not merely a function of the chloromethyl group itself but is profoundly influenced by the pyrazine ring to which it is attached.

The Electron-Deficient Pyrazine Ring

Unlike benzene, the pyrazine ring is considered an electron-deficient aromatic system.[2] The two nitrogen atoms, being more electronegative than carbon, exert a strong electron-withdrawing effect on the ring through two primary mechanisms:

-

Inductive Effect (-I): The nitrogen atoms pull electron density away from the carbon atoms through the sigma bond framework.

-

Mesomeric Effect (-M): The nitrogen atoms can withdraw pi-electron density from the aromatic system.

This electron deficiency renders the pyrazine ring itself less susceptible to electrophilic aromatic substitution but significantly enhances its reactivity towards nucleophiles.[2][8] Halogens directly attached to the pyrazine ring, for example, are known to be more readily displaced by nucleophiles than their counterparts on pyridine or benzene rings.[8][9][10]

Activation of the Chloromethyl Group

The electron-withdrawing nature of the pyrazine ring extends to its substituents. In 2-(chloromethyl)pyrazine, the ring acts as a powerful "electron sink," pulling electron density from the adjacent methylene (-CH₂-) group. This polarization creates a significant partial positive charge (δ+) on the methylene carbon, making it a highly electrophilic center. The chlorine atom, being a good leaving group, further facilitates nucleophilic substitution at this position. This electronic activation is analogous to that seen in benzyl chloride, but the presence of two ring nitrogens in pyrazine often results in heightened reactivity.

Reaction Mechanisms & Synthetic Applications

The primary synthetic utility of 2-(chloromethyl)pyrazine stems from its participation in nucleophilic substitution reactions, overwhelmingly proceeding via an SN2 mechanism.

The SN2 Reaction Pathway

The bimolecular nucleophilic substitution (SN2) reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously.[11] This concerted mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is a chiral center.[12] For 2-(chloromethyl)pyrazine, the reaction involves the attack of a nucleophile (Nu⁻) on the methylene carbon, displacing the chloride ion (Cl⁻).

Caption: General SN2 mechanism for 2-(chloromethyl)pyrazine.

Case Study: Synthesis of Novel Hederagenin-Pyrazine Derivatives

A practical application of 2-(chloromethyl)pyrazine's electrophilicity is in the derivatization of natural products to enhance their biological activity. A study on hederagenin, a pentacyclic triterpenoid, utilized 2-(chloromethyl)pyrazine to synthesize novel derivatives with potent cytotoxic activity against cancer cell lines.[13]

Experimental Protocol: General Procedure for Synthesis [13]

This protocol describes the SN2 reaction between the carboxylate of Hederagenin (acting as an O-nucleophile) and 2-(chloromethyl)pyrazine.

-

Reagent Preparation: To a 50 mL round-bottom flask, add Hederagenin (1 equivalent, e.g., 0.6 mmol), 2-(chloromethyl)pyrazine (1 equivalent, e.g., 0.6 mmol), and anhydrous potassium carbonate (K₂CO₃, 3 equivalents, e.g., 1.8 mmol).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask.

-

Causality Note: DMF is a polar aprotic solvent, which is ideal for SN2 reactions. It solvates the cation (K⁺) effectively, leaving the carboxylate anion nucleophile "bare" and highly reactive. K₂CO₃ is a mild inorganic base sufficient to deprotonate the carboxylic acid of hederagenin to form the active nucleophile.

-

-

Reaction: Stir the mixture at 85 °C for 4 hours.

-

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Trustworthiness Note: TLC provides a simple, real-time validation of reaction completion, preventing premature workup or unnecessary heating that could lead to side products.

-

-

Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Wash the organic layer sequentially with water and brine (saturated NaCl solution). This removes the DMF and inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography to yield the final compound.

Yield Data

The yields for this class of reaction are typically good, demonstrating the efficiency of the process.

| Derivative | Yield (%) |

| Hederagenin-Pyrazine Ester | 35-90% |

Data synthesized from reported ranges in the literature.[13]

Caption: Experimental workflow for pyrazine derivative synthesis.

Role in Pharmaceutical Intermediate Synthesis

2-(Chloromethyl)pyrazine and its hydrochloride salt are classified as key pharmaceutical intermediates. They are instrumental in constructing complex drug molecules, particularly those requiring a pyrazine ring for biological activity or pharmacokinetic properties.[1] Its reactive nature allows for its incorporation into lead compounds during drug discovery programs aimed at developing novel antiviral, antibacterial, and antifungal agents.[1][14][15] While not a direct precursor in the most cited synthesis of Varenicline (which often forms the pyrazine ring late-stage from a diamine), the alkylation chemistry it exemplifies is fundamental to building many other active pharmaceutical ingredients (APIs).[16]

Conclusion

The electrophilic nature of 2-(chloromethyl)pyrazine is a direct and potent consequence of the electron-deficient pyrazine ring activating the exocyclic chloromethyl group. This inherent reactivity makes it an exceptionally valuable and versatile reagent for forming new chemical bonds via the SN2 pathway. As demonstrated through established protocols, its application in the synthesis of complex organic molecules, from natural product derivatives to pharmaceutical intermediates, is both efficient and reliable. A thorough understanding of its electronic properties and reaction mechanisms empowers chemists to strategically employ 2-(chloromethyl)pyrazine in the rational design and development of novel chemical entities.

References

- MySkinRecipes. 2-(chloromethyl)pyrazine hydrochloride.

-

MDPI. Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. [Link]

-

ResearchGate. Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. [Link]

-

MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

- Google Patents.

-

Senshu University. Byproducts in the Synthesis of Di-2-pyrazinylmethane. [Link]

- Google Patents.

-

Justia Patents. varenicline compound and process of manufacture thereof. [Link]

-

National Institutes of Health. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

-

ChemSynthesis. 2-(chloromethyl)pyrazine - 39204-47-2, C5H5ClN2. [Link]

-

Science of Synthesis. 6.2.2. Pyrazines. [Link]

-

PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

-

Royal Society of Chemistry. Transition metal-catalyzed functionalization of pyrazines. [Link]

-

National Institutes of Health. Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. [Link]

- Google Patents.

-

European Patent Office. Process for preparing varenicline and intermediates for use therein - EP 2204369 A1. [Link]

-

U.S. Environmental Protection Agency. Pyrazine, 2-(chloromethyl)- - Substance Details - SRS. [Link]

-

National Institutes of Health. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

International Research Journal of Modernization in Engineering Technology and Science. A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. [Link]

-

ResearchGate. Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. [Link]

-

ResearchGate. Possible mechanism for the formation of pyrazine 2a. [Link]

-

ResearchGate. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). [Link]

-

National Institutes of Health. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. [Link]

-

Royal Society of Chemistry. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. [Link]

-

National Institutes of Health. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

PubMed. Pharmacological activity and mechanism of pyrazines. [Link]

-

ResearchGate. (PDF) Transition metal-catalyzed functionalization of pyrazines. [Link]

-

MDPI. Trifluoromethoxypyrazines: Preparation and Properties. [Link]

-

MDPI. Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. [Link]

-

YouTube. 7.11 SN2 reaction problem solving with predict the products type questions. [Link]

Sources

- 1. 2-(chloromethyl)pyrazine hydrochloride [myskinrecipes.com]

- 2. irjmets.com [irjmets.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Varenicline synthesis - chemicalbook [chemicalbook.com]

The Pivotal Role of 2-(Chloromethyl)pyrazine as a Versatile Synthetic Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazine Moiety

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its presence in numerous biologically active compounds, including approved drugs and natural products, underscores its significance in drug discovery.[1][2][3] Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][4] The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, contribute to its versatile reactivity and ability to modulate the pharmacokinetic and pharmacodynamic profiles of molecules.[2][5]

Among the vast landscape of pyrazine derivatives, 2-(Chloromethyl)pyrazine stands out as a particularly valuable and versatile synthetic building block. Its utility stems from the presence of a reactive chloromethyl group attached to the pyrazine core. This functional group serves as a key handle for introducing the pyrazine motif into a wide range of molecular architectures through various chemical transformations. This guide provides a comprehensive overview of the role of 2-(Chloromethyl)pyrazine in organic synthesis, with a focus on its applications in the construction of complex molecules with significant biological and material properties.

The Reactive Nature of 2-(Chloromethyl)pyrazine: A Hub for Molecular Elaboration

The synthetic utility of 2-(Chloromethyl)pyrazine is primarily attributed to the reactivity of the C-Cl bond in the chloromethyl group. This bond is susceptible to nucleophilic attack, making it an excellent electrophilic partner in a variety of reactions. The electron-withdrawing nature of the adjacent pyrazine ring further activates the chloromethyl group towards substitution reactions.

Nucleophilic Substitution Reactions: The Workhorse of Pyrazine Scaffolding

Nucleophilic substitution is the most common and straightforward transformation involving 2-(Chloromethyl)pyrazine. A diverse array of nucleophiles can readily displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This versatility allows for the facile introduction of various functional groups and molecular fragments onto the pyrazine core.

Key nucleophiles and their corresponding products include:

-

Amines: Reaction with primary or secondary amines yields 2-(aminomethyl)pyrazine derivatives, which are prevalent in many bioactive molecules.

-

Alcohols and Phenols: Alkoxides and phenoxides react to form the corresponding ethers, providing a means to introduce diverse alkoxy and aryloxy moieties.

-

Thiols: Thiolates readily displace the chloride to form thioethers, which are important in various biological contexts.

-

Carbanions and other C-nucleophiles: Stabilized carbanions, such as those derived from malonates or cyanoacetates, can be used to form new C-C bonds, enabling chain extension and the construction of more complex carbon skeletons.

The choice of reaction conditions, including the solvent and base, is crucial for optimizing the yield and selectivity of these substitution reactions.

Experimental Protocol: General Procedure for Nucleophilic Substitution of 2-(Chloromethyl)pyrazine with an Amine

This protocol outlines a general method for the synthesis of N-substituted 2-(aminomethyl)pyrazines.

Materials:

-

2-(Chloromethyl)pyrazine hydrochloride

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

A suitable base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 - 3.0 equivalents)

-

A polar aprotic solvent (e.g., DMF, acetonitrile, or DMSO)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a solution of the amine in the chosen solvent, add the base and stir at room temperature.

-

Add 2-(Chloromethyl)pyrazine hydrochloride portion-wise to the stirring mixture.

-

The reaction mixture is then stirred at a temperature ranging from room temperature to 85°C, depending on the reactivity of the amine.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired N-substituted 2-(aminomethyl)pyrazine.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in the Synthesis of Biologically Active Molecules

The versatility of 2-(Chloromethyl)pyrazine as a synthetic building block is best exemplified by its application in the synthesis of pharmaceuticals and other biologically active compounds.

A Cornerstone in the Synthesis of Bortezomib

One of the most prominent applications of a pyrazine building block is in the synthesis of Bortezomib (Velcade®), a first-in-class proteasome inhibitor used in the treatment of multiple myeloma.[3] While various synthetic routes to Bortezomib exist, many convergent approaches utilize a pyrazine-containing fragment that is ultimately coupled to a boronic acid peptide mimic.[7][8][9] Although not directly using 2-(chloromethyl)pyrazine, the synthesis of the key pyrazinoyl-phenylalanine intermediate often starts from pyrazine-2-carboxylic acid, which can be conceptually derived from 2-(chloromethyl)pyrazine through oxidation. The synthesis of Bortezomib highlights the importance of the pyrazine moiety in achieving potent and selective biological activity.[7][10][11]

Building Blocks for Kinase Inhibitors and Other Therapeutics

The pyrazine scaffold is a common feature in a multitude of kinase inhibitors and other therapeutic agents.[12] The ability to easily introduce diverse substituents through the chloromethyl handle makes 2-(Chloromethyl)pyrazine an invaluable tool in the construction of compound libraries for drug discovery programs. By reacting it with a variety of amines, alcohols, and other nucleophiles, medicinal chemists can rapidly generate a diverse set of pyrazine derivatives for biological screening.[4] This approach facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, pyrazine derivatives have been investigated as tyrosine kinase inhibitors for the treatment of acute myeloid leukemia.[3]

Workflow for Library Synthesis using 2-(Chloromethyl)pyrazine

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-(chloromethyl)pyrazine hydrochloride [myskinrecipes.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. mdpi.com [mdpi.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. medkoo.com [medkoo.com]

- 9. Synthesis of Bortezomib [cjph.com.cn]

- 10. researchgate.net [researchgate.net]

- 11. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazine Ring: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural properties make it a versatile building block in the design of novel therapeutic agents. This guide provides an in-depth exploration of the key features of the pyrazine ring, offering insights into its physicochemical properties, its role as a pharmacophore and bioisostere, and its prevalence in a wide array of FDA-approved drugs. We will delve into the synthetic strategies employed to access pyrazine derivatives and examine their applications in various therapeutic areas, with a particular focus on oncology and neuroscience.

Physicochemical Properties: The Foundation of Versatility

The utility of the pyrazine ring in drug design is deeply rooted in its distinct physicochemical characteristics. These properties govern its interactions with biological targets and influence the pharmacokinetic profile of pyrazine-containing drugs.

Aromaticity and Electron Distribution

Pyrazine is an aromatic heterocycle with a resonance energy of 24.3 Kcal/mol.[1] The two nitrogen atoms are electron-withdrawing, which significantly impacts the electron density of the ring. This results in a decrease in electron density on the carbon atoms and an increase on the nitrogen atoms.[1] This electron-deficient nature makes the pyrazine ring less susceptible to electrophilic substitution but more reactive towards nucleophiles.[2]

Basicity and Hydrogen Bonding Capacity

The pyrazine ring is a weak base, with a pKa of 0.65, which is lower than that of pyridine (pKa 5.25) and pyrimidine (pKa 1.3).[1] Despite its weak basicity, the nitrogen atoms of the pyrazine ring are effective hydrogen bond acceptors.[3] This ability to participate in hydrogen bonding is a critical feature in its interaction with biological targets, particularly in the hinge region of kinases.

A systematic analysis of the Protein Data Bank (PDB) reveals that the most frequent interaction of pyrazine-based ligands with proteins is a hydrogen bond to the pyrazine nitrogen atom as an acceptor.[3] The geometry of this interaction is crucial for the binding affinity and selectivity of the drug molecule.

Structural Features and Lipophilicity

Structurally, pyrazine is a planar hexagon, similar to benzene, in both bond angles and lengths. This planarity allows for favorable π-π stacking interactions with aromatic residues in protein binding pockets. The introduction of a pyrazine ring can also modulate the lipophilicity of a molecule, which is a key parameter in determining its absorption, distribution, metabolism, and excretion (ADME) properties. The LogP of pyrazine is -0.26, indicating its hydrophilic nature.[4]

Table 1: Key Physicochemical Properties of the Pyrazine Ring

| Property | Value | Significance in Medicinal Chemistry |

| Molecular Formula | C4H4N2 | A simple, low molecular weight scaffold.[5] |

| Molecular Weight | 80.09 g/mol | Contributes minimally to the overall molecular weight of a drug.[4] |

| pKa | 0.65 | Weakly basic, influencing ionization state at physiological pH.[1] |

| LogP | -0.26 | Hydrophilic character, can improve aqueous solubility.[4] |

| Resonance Energy | 24.3 Kcal/mol | Confers aromatic stability to the ring system.[1] |

| Dipole Moment | 0 D | The symmetrical structure results in a zero dipole moment.[1] |

The Pyrazine Ring as a Privileged Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The pyrazine ring is a common pharmacophore in a multitude of clinically used drugs, demonstrating its importance in drug discovery.[6]

Role in Kinase Inhibition

Protein kinases are a crucial class of enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[7][8] The pyrazine ring is a key structural motif in many small molecule kinase inhibitors.[7][9] One of the nitrogen atoms on the pyrazine ring frequently serves as a hydrogen bond acceptor, interacting with the amino acid backbone in the hinge region of the kinase domain. This interaction is a cornerstone of the binding affinity and selectivity of these inhibitors.

For instance, in the case of spleen tyrosine kinase (Syk) inhibitors, the aminopyrazine motif forms key hydrogen bond interactions with Glu449 and Ala451 in the hinge region. Many pyrazine-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme.[7]

Caption: Interaction of a pyrazine-based inhibitor with the kinase hinge region.

Applications in Diverse Therapeutic Areas

Beyond oncology, pyrazine-containing compounds have demonstrated efficacy in a broad spectrum of therapeutic areas.[1][10] These include:

-

Antitubercular Agents: Pyrazinamide is a first-line medication for tuberculosis.[5]

-

Diuretics: Amiloride, a potassium-sparing diuretic, features a pyrazine core.[1]

-

Antiviral Agents: Telaprevir, an inhibitor of the HCV NS3/4A serine protease, contains a pyrazine moiety.

-

Neuroscience: Pyrazine derivatives are being explored for their potential in treating neurological disorders.[1][11]

Pyrazine as a Bioisostere

Bioisosterism, the replacement of a functional group in a biologically active compound with another group that has similar physical or chemical properties, is a widely used strategy in drug design. The pyrazine ring is frequently employed as a bioisostere for other aromatic rings such as benzene, pyridine, and pyrimidine. This substitution can lead to improved potency, selectivity, and pharmacokinetic properties.

For example, the replacement of a pyridine ring with a pyrazine ring in a series of mutant IDH1 (mIDH1) inhibitors resulted in a compound with effective suppression of the oncometabolite D-2-hydroxyglutarate (D2HG) and good blood-brain barrier penetration.

Caption: The pyrazine ring as a bioisostere for other aromatic systems.

FDA-Approved Drugs Featuring the Pyrazine Ring

The successful translation of pyrazine-containing compounds from the laboratory to the clinic is evidenced by the number of FDA-approved drugs that incorporate this scaffold.[12] These drugs target a wide range of diseases, highlighting the broad therapeutic applicability of the pyrazine ring.

Table 2: Selected FDA-Approved Drugs Containing a Pyrazine Ring

| Drug Name | Therapeutic Area | Mechanism of Action |

| Bortezomib | Oncology | Proteasome inhibitor.[12][13] |

| Pyrazinamide | Infectious Disease | Antitubercular agent.[5][12] |

| Amiloride | Cardiovascular | Potassium-sparing diuretic.[1][12] |

| Glipizide | Endocrinology | Sulfonylurea antidiabetic agent. |

| Telaprevir | Infectious Disease | HCV NS3/4A serine protease inhibitor. |

| Selexipag | Cardiovascular | PGI-2 receptor agonist. |

| Acalabrutinib | Oncology | Bruton's tyrosine kinase (BTK) inhibitor.[8] |

| Gilteritinib | Oncology | FLT3/AXL inhibitor.[8] |

| Erdafitinib | Oncology | FGFR inhibitor. |

| Darovasertib | Oncology | PKC inhibitor.[8] |

Synthesis of Pyrazine Derivatives: A Methodological Overview

The synthesis of functionalized pyrazine derivatives is a key aspect of medicinal chemistry research.[10][14] A common and effective method involves the condensation of a 1,2-dicarbonyl compound with an α-amino amide.[14]

General Synthetic Protocol: Condensation Reaction

Objective: To synthesize a substituted pyrazine ring.

Materials:

-

1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)

-

α-amino amide (e.g., 2-aminopropanediamide)

-

Base (e.g., sodium hydroxide)

-

Solvent (e.g., aqueous ethanol)

Procedure:

-

Dissolve the 1,2-dicarbonyl compound and the α-amino amide in the chosen solvent in a round-bottom flask.

-

Add the base to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Caption: General workflow for the synthesis of pyrazine derivatives.

Conclusion and Future Perspectives

The pyrazine ring has firmly established itself as a valuable scaffold in medicinal chemistry.[1][15] Its unique combination of physicochemical properties, including its aromaticity, hydrogen bonding capacity, and ability to act as a bioisostere, has enabled the development of a diverse range of therapeutic agents. The continued exploration of pyrazine-based compounds, particularly in the areas of oncology and neurodegenerative diseases, holds great promise for the discovery of novel and effective treatments.[16][17] As our understanding of disease biology deepens and synthetic methodologies evolve, the pyrazine ring is poised to remain a cornerstone of drug discovery for the foreseeable future.

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]

-

Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Bentham Science. Retrieved January 1, 2026, from [Link]

-

Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2025). PubMed. Retrieved January 1, 2026, from [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Taylor & Francis Online. Retrieved January 1, 2026, from [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved January 1, 2026, from [Link]

-

Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). MDPI. Retrieved January 1, 2026, from [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online. Retrieved January 1, 2026, from [Link]

-

Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). ACS Publications. Retrieved January 1, 2026, from [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed. Retrieved January 1, 2026, from [Link]

-

Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

List of marketed drugs having pyrazine nucleus along with its biological activity. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved January 1, 2026, from [Link]

-

Physicochemical properties of pyrazine. (2023). BIOSYNCE. Retrieved January 1, 2026, from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

Phenazine heterocycles that demonstrate biological activities, including FDA-approved clofazimine. (2022). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Pyrazine. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI. Retrieved January 1, 2026, from [Link]

-

Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models. (2018). Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

-

A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. (2024). Thieme Connect. Retrieved January 1, 2026, from [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 13. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. benchchem.com [benchchem.com]

Understanding the Electronic Properties of Substituted Pyrazines: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyrazine Core - A Privileged Scaffold in Modern Chemistry

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic structure, characterized by an electron-deficient π-system due to the electronegative nitrogen atoms, makes it a versatile building block.[2] This inherent electron deficiency not only influences its reactivity but also provides a tunable platform for developing novel therapeutics and functional materials.[1][3] In drug discovery, the pyrazine moiety is a recognized "privileged scaffold," appearing in numerous FDA-approved drugs where its nitrogen atoms often act as crucial hydrogen bond acceptors, interacting with biological targets like kinase proteins. This guide provides an in-depth exploration of the electronic properties of substituted pyrazines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their electronic behavior, the profound impact of substituents, and the key experimental and computational techniques used for their characterization.

Modulating the Electronic Landscape: The Role of Substituents

The electronic properties of the pyrazine ring are not static; they can be finely tuned through the strategic placement of substituents. The nature and position of these substituents dictate the electron density distribution within the ring, thereby influencing a wide array of molecular properties, including redox potentials, photophysical characteristics, and biological activity.[4][5][6]

Electron-Donating vs. Electron-Withdrawing Groups: A Tale of Two Effects

The introduction of functional groups can be broadly categorized into two main types: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

-

Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., methyl) and alkoxy groups increase the electron density of the pyrazine ring.[4] This generally makes the molecule more susceptible to oxidation (less prone to reduction) and can lead to a blue-shift (shift to shorter wavelengths) in its absorption and emission spectra.[4][5]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like carboxylic acids, nitro groups, and halogens decrease the electron density of the pyrazine ring.[4] This makes the molecule easier to reduce and typically results in a red-shift (shift to longer wavelengths) in its optical spectra.[4][7] For instance, the addition of electron-withdrawing pyrazine groups to a cobalt complex makes the cobalt center easier to reduce.[8]

The following diagram illustrates the general effect of EDGs and EWGs on the electron density of the pyrazine ring.

Caption: Integrated workflow for studying substituted pyrazines.

Applications in Drug Development and Materials Science

The ability to precisely tune the electronic properties of pyrazines has significant implications for various applications.

-